molecular formula C7H8N2O3S B1220596 5-Carbethoxy-2-thiouracil CAS No. 38026-46-9

5-Carbethoxy-2-thiouracil

Cat. No. B1220596
CAS RN: 38026-46-9
M. Wt: 200.22 g/mol
InChI Key: FQFSHLBWRUOCPX-UHFFFAOYSA-N
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Description

5-Carbethoxy-2-thiouracil, also known as Ethyl 2-thiouracil-5-carboxylate or ethyl 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is a compound that has been found to have potential anti-bacterial and anti-tumor applications . It appears as a slightly orange fine crystalline powder .


Synthesis Analysis

The synthesis of 5-Carbethoxy-2-thiouracil involves reactions with copper(I) halides CuX (X = Cl, Br, I) to give dinuclear complexes of the formula [CuX (eitotH)2]2. Mononuclear mixed ligand complexes of the formula [CuX (PPh3)2 (eitotH)2] result when the reactions are carried out in the presence of two equivalents of triphenylphosphine (PPh3) .


Molecular Structure Analysis

The molecular formula of 5-Carbethoxy-2-thiouracil is C7H8N2O3S . The structure determination of 5-carboxy-2-thiouracil shows it to exist in the lactam-thione form .


Chemical Reactions Analysis

5-Carbethoxy-2-thiouracil reacts with copper(I) halides CuX (X = Cl, Br, I) to give dinuclear complexes of the formula [CuX (eitotH2)2]2. Mononuclear mixed-ligand complexes of the formula [CuX (PPh3)2 (eitotH2)] result when the reactions are performed in the presence of two equivalents of triphenylphosphine (PPh3) .


Physical And Chemical Properties Analysis

5-Carbethoxy-2-thiouracil is a slightly orange fine crystalline powder . Its molecular weight is 200.22 g/mol .

Scientific Research Applications

Antimicrobial Agent Development

5-Carbethoxy-2-thiouracil: has been utilized in the synthesis of metal complexes with notable antimicrobial properties . These complexes have been tested against a range of Gram-positive and Gram-negative bacteria, as well as yeasts, showing promising results. The compound’s ability to form stable complexes with metals like copper, palladium, and gold enhances its potential as a base for developing new antimicrobial agents.

Cancer Research

The compound’s derivatives, particularly when complexed with metals, have shown cytotoxicity against tumor cell lines . This suggests a potential application in cancer research, where 5-Carbethoxy-2-thiouracil could be a precursor for compounds in chemotherapeutic drugs, especially considering its high cytostatic activity when complexed with platinum and palladium.

Enzyme Inhibition Studies

Due to its structural similarity to nucleic acid components, 5-Carbethoxy-2-thiouracil can act as an inhibitor for certain enzymes involved in nucleic acid synthesis . This property is valuable for studying enzyme mechanisms and for the development of drugs that target these enzymes.

Material Science

In material science, 5-Carbethoxy-2-thiouracil can be used to create novel materials with specific optical and electronic properties . Its ability to form complexes with various metals can lead to the development of new materials for electronic applications.

Analytical Chemistry

The compound has applications in analytical chemistry, where it can be used as a reagent or a standard in chromatographic methods for the separation and quantification of various substances .

Spectroscopy and Structural Analysis

5-Carbethoxy-2-thiouracil: is a subject of interest in spectroscopic studies due to its unique spectral properties. It is used to understand molecular structures and interactions through techniques like UV-Vis, IR, Mass, and NMR spectroscopy .

Synthesis of Heterocyclic Compounds

It serves as a precursor in the synthesis of a wide range of functionalized and fused pyrimidine heterocycles, which are important in pharmaceutical chemistry . These heterocycles have diverse applications, including as building blocks for drugs and agrochemicals.

Pharmacology

Lastly, in pharmacology, 5-Carbethoxy-2-thiouracil is explored for its potential therapeutic applications. Its structural features make it a candidate for drug design, especially in the development of drugs targeting specific cellular pathways .

Mechanism of Action

While the exact mechanism of action for 5-Carbethoxy-2-thiouracil is not specified, it is known that similar compounds, such as propylthiouracil, work by inhibiting the production of new thyroid hormone in the thyroid gland .

Safety and Hazards

5-Carbethoxy-2-thiouracil may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Research on 5-Carbethoxy-2-thiouracil and its derivatives is ongoing, with a focus on their potential anti-bacterial and anti-tumor applications . Some of the metal complexes of 2-thiouracil and its derivatives are being studied for their use in the treatment of tuberculosis, arthritis, and various types of cancer .

properties

IUPAC Name

ethyl 4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h3H,2H2,1H3,(H2,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFSHLBWRUOCPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191435
Record name 5-Carbethoxy-2-thiouracil
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Molecular Weight

200.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38026-46-9
Record name Ethyl 1,2,3,4-tetrahydro-4-oxo-2-thioxo-5-pyrimidinecarboxylate
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Record name 5-Carbethoxy-2-thiouracil
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Record name 38026-46-9
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Record name 5-Carbethoxy-2-thiouracil
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Record name Ethyl 2-thiouracil-5-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5-carbethoxy-2-thiouracil synthesized?

A2: An efficient synthesis route involves a one-step acid-mediated cyclocondensation reaction between diethyl ethoxymethylenemalonate (DEMM) and thioureas. [] This method offers advantages in terms of yield and simplicity compared to multi-step procedures. Alternatively, a two-step process can be employed under milder reaction conditions, first yielding thioureidomethylenemalonates, which can then be cyclized to form the desired 5-carbethoxy-2-thiouracil. []

Q2: What types of chemical reactions can 5-carbethoxy-2-thiouracil undergo?

A3: 5-Carbethoxy-2-thiouracil displays interesting reactivity towards alkylating agents and nucleophiles. Under phase-transfer catalysis (PTC) conditions, it can undergo either S-monoalkylation or simultaneous S- and N-dialkylation depending on the specific alkylating agent and reaction conditions. [] Additionally, it can participate in nucleophilic addition reactions. For example, reactions with methylmagnesium iodide, hydroxylamine, and hydrazine have been reported, allowing for further structural modifications. []

Q3: What spectroscopic techniques are useful for characterizing 5-carbethoxy-2-thiouracil and its derivatives?

A3: Various spectroscopic methods have been employed to characterize 5-carbethoxy-2-thiouracil and its derivatives. These include:

  • Electronic spectroscopy (UV-Vis): Helps determine the electronic transitions within the molecule and can be influenced by solvent polarity and pH. [] This can be particularly relevant for understanding the compound's behavior in different biological environments.

Q4: What is the significance of the 2-thiouracil moiety in medicinal chemistry?

A4: The 2-thiouracil scaffold is a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. Derivatives of 2-thiouracil have garnered significant interest for their potential as:

  • Antiviral agents: Certain S-substituted 2-thiouracils exhibit potent reverse transcriptase inhibiting activity, making them promising candidates for anti-HIV drug development. []
  • Anti-leishmanial agents: Several 5,6-substituted 2-thiouracils have shown encouraging activity against Leishmania parasites. The S-C(=N-)N structural unit present in these compounds is thought to contribute to their anti-leishmanial and immunostimulatory properties. []

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